molecular formula C7H10ClN3O2 B3014832 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole CAS No. 13551-75-2

5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole

Cat. No. B3014832
CAS RN: 13551-75-2
M. Wt: 203.63
InChI Key: FJVYCVAGFODTJU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole” would likely be complex due to the presence of several different functional groups. The pyrazole group would form a five-membered ring with two nitrogen atoms, while the nitro, methyl, and chloro groups would be attached to specific carbon atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions involving “5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole” would depend on the specific conditions and reactants used. The nitro group could potentially undergo reduction reactions to form amines, while the chloro group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole” would depend on its specific molecular structure. For example, the presence of the nitro group could potentially increase the compound’s polarity and influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Transformations

5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole serves as a pivotal compound in the synthesis of diverse pyrazole derivatives, exhibiting a wide range of chemical reactivity due to its functional groups. For instance, its reaction with arylsulfonyl-, cyano-, and acetylacetic acid esters in the presence of potassium carbonate leads to the formation of various substituted 4-nitropyrazoles, which are promising for the preparation of other functionalized derivatives and bicyclic ensembles (Savosik, Bozhenkov, Mirskova, & Levkovskaya, 2006). Such transformations are crucial for developing novel compounds with potential applications in materials science, pharmaceuticals, and agrochemicals.

properties

IUPAC Name

5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c1-4(2)10-7(8)6(11(12)13)5(3)9-10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVYCVAGFODTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole

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